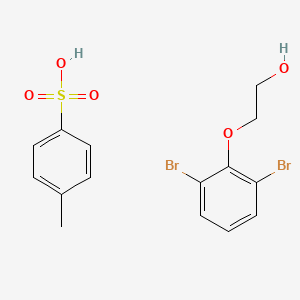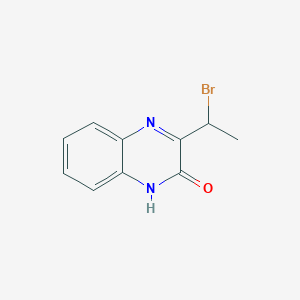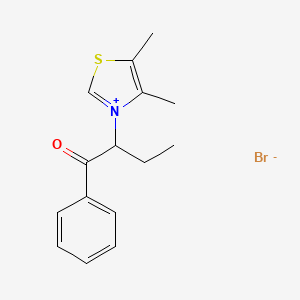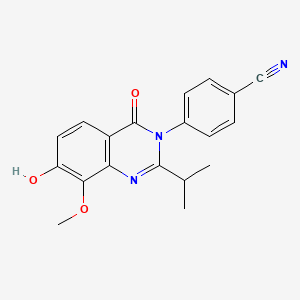
3-Azetidinamine, N-(3-nitro-2-pyridinyl)-1-(1-oxo-3-phenyl-2-propynyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-((3-Nitropyridin-2-yl)amino)azetidin-1-yl)-3-phenylprop-2-yn-1-one is a complex organic compound that features a unique structure combining a nitropyridine moiety, an azetidine ring, and a phenylpropynone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((3-Nitropyridin-2-yl)amino)azetidin-1-yl)-3-phenylprop-2-yn-1-one typically involves multi-step organic reactions. One common approach starts with the nitration of pyridine to form 3-nitropyridine. This intermediate is then subjected to amination to introduce the amino group at the 2-position. The resulting 3-nitropyridin-2-ylamine is then reacted with azetidin-1-yl-3-phenylprop-2-yn-1-one under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
1-(3-((3-Nitropyridin-2-yl)amino)azetidin-1-yl)-3-phenylprop-2-yn-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-aminopyridine derivatives, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
1-(3-((3-Nitropyridin-2-yl)amino)azetidin-1-yl)-3-phenylprop-2-yn-1-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: It may have potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 1-(3-((3-Nitropyridin-2-yl)amino)azetidin-1-yl)-3-phenylprop-2-yn-1-one involves its interaction with specific molecular targets and pathways. The nitropyridine moiety can participate in electron transfer reactions, while the azetidine ring and phenylpropynone group can interact with various biological molecules. These interactions can lead to changes in cellular processes and pathways, making the compound useful for studying biological mechanisms.
相似化合物的比较
Similar Compounds
3-Nitropyridine: A simpler compound with a nitro group on the pyridine ring.
Azetidine derivatives: Compounds containing the azetidine ring structure.
Phenylpropynone derivatives: Compounds with a phenylpropynone group.
Uniqueness
1-(3-((3-Nitropyridin-2-yl)amino)azetidin-1-yl)-3-phenylprop-2-yn-1-one is unique due to its combination of three distinct functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
属性
CAS 编号 |
833452-27-0 |
|---|---|
分子式 |
C17H14N4O3 |
分子量 |
322.32 g/mol |
IUPAC 名称 |
1-[3-[(3-nitropyridin-2-yl)amino]azetidin-1-yl]-3-phenylprop-2-yn-1-one |
InChI |
InChI=1S/C17H14N4O3/c22-16(9-8-13-5-2-1-3-6-13)20-11-14(12-20)19-17-15(21(23)24)7-4-10-18-17/h1-7,10,14H,11-12H2,(H,18,19) |
InChI 键 |
MOLWYEVQDWLOLG-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1C(=O)C#CC2=CC=CC=C2)NC3=C(C=CC=N3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[1-Amino-2-oxo-2-(piperidin-1-yl)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14193204.png)
![2-Chloro-N-{2-[6-(trifluoromethyl)pyridin-3-yl]ethyl}benzamide](/img/structure/B14193211.png)



![2,3-Dibenzyl-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]-1-benzofuran-4-yl phosphate](/img/structure/B14193226.png)

![N-[(E)-hydrazinylidenemethyl]-5-methylnaphthalene-2-carboxamide](/img/structure/B14193234.png)
![2-[4-[3-[4-(4-fluorobenzoyl)phenoxy]propoxy]indol-1-yl]acetic Acid](/img/structure/B14193259.png)
![4-Oxo-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B14193260.png)
![3-Acetyl-5-[(3-chlorophenyl)methylidene]thiolane-2,4-dione](/img/structure/B14193267.png)
![(2S)-3-Methyl-2-{[(1S)-1-(pyridin-3-yl)ethyl]amino}butan-1-ol](/img/structure/B14193280.png)
